7-(7-Dodecenyl)quinolin-8-ol

Supercritical Fluid Extraction Metal Remediation Copper Selectivity

7-(7-Dodecenyl)quinolin-8-ol, also identified by the CAS number 94087-19-1 and the trade name Kelex 100, is a lipophilic derivative of 8-hydroxyquinoline. It functions as a monoprotic, bidentate chelating ligand, forming stable complexes with metal ions.

Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
CAS No. 94087-19-1
Cat. No. B12885389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(7-Dodecenyl)quinolin-8-ol
CAS94087-19-1
Molecular FormulaC21H29NO
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O
InChIInChI=1S/C21H29NO/c1-2-3-4-5-6-7-8-9-10-11-13-19-16-15-18-14-12-17-22-20(18)21(19)23/h5-6,12,14-17,23H,2-4,7-11,13H2,1H3/b6-5+
InChIKeyHUUKLNYZHHNMTB-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(7-Dodecenyl)quinolin-8-ol (Kelex 100) – A Specialized 8-Hydroxyquinoline Derivative for Industrial Metal Ion Chelation and Solvent Extraction


7-(7-Dodecenyl)quinolin-8-ol, also identified by the CAS number 94087-19-1 and the trade name Kelex 100, is a lipophilic derivative of 8-hydroxyquinoline. It functions as a monoprotic, bidentate chelating ligand, forming stable complexes with metal ions [1]. Its defining structural feature is a long alkenyl chain at the 7-position, which significantly alters its physicochemical properties compared to the parent 8-hydroxyquinoline. This modification imparts high solubility in organic solvents and renders it a cornerstone reagent for industrial solvent extraction processes, particularly in hydrometallurgy [2].

The Non-Interchangeable Nature of 7-(7-Dodecenyl)quinolin-8-ol (Kelex 100) in Industrial Processes


Generic 8-hydroxyquinoline and many of its common derivatives are unsuitable as direct substitutes for 7-(7-dodecenyl)quinolin-8-ol (Kelex 100) in large-scale industrial applications, primarily due to critical differences in phase transfer properties. The parent 8-hydroxyquinoline is significantly more water-soluble and partitions poorly into non-polar organic solvents, making it impractical for liquid-liquid extraction circuits [1]. In contrast, the 7-dodecenyl substituent on Kelex 100 dramatically enhances its lipophilicity, with a computed XLogP3 of 7.1 [2]. This allows the reagent to remain quantitatively in the organic phase during extraction, a non-negotiable requirement for continuous, high-throughput hydrometallurgical processes. Furthermore, Kelex 100's chelation strength and selectivity, particularly for copper(II) over iron(III) under acidic conditions, are finely tuned by this specific alkyl substitution and are not reliably replicated by other 7-substituted analogs [3].

Quantitative Differentiation of 7-(7-Dodecenyl)quinolin-8-ol (Kelex 100) from In-Class Analogs


Copper(II) Extraction Selectivity in Supercritical CO₂: Kelex 100 vs. Organophosphorus Reagents

In a comparative study of supercritical fluid extraction (SFE) using CO₂, Kelex 100 demonstrated high selectivity for Cu²⁺, unlike the organophosphorus reagents Cyanex 301, 302, and D2EHTPA, which were less selective and extracted a broader range of toxic heavy metals [1].

Supercritical Fluid Extraction Metal Remediation Copper Selectivity

Preconcentration of Trace Metals from Seawater: 7-Dodecenyl-8-quinolinol (DDQ) Resin vs. Solvent Extraction

A study by Isshiki et al. (1987) compared the extraction behavior of a DDQ-impregnated XAD-4 resin against conventional solvent extraction with DDQ for a panel of 11 metals in seawater [1]. The resin method proved effective for preconcentration, enabling the application of the column extraction method to seawater analysis with satisfactory results.

Trace Metal Analysis Solid-Phase Extraction Seawater Preconcentration

Copper(II) Complex Distribution: 7-Dodecenyl-8-quinolinol vs. Predicted Values from Parent 8-Quinolinol

A study on liquid distribution equilibria reported the distribution constant (log K_DR) for 7-dodecenyl-8-quinolinol (Kelex 100) as 5.52. This value was three orders of magnitude less than the value predicted from the correlation parameters of the parent compound, 8-quinolinol [1].

Solvent Extraction Distribution Equilibria Copper Chelation

Uranium(VI) Extraction and Synergistic Enhancement: 7-Dodecenyl-8-quinolinol in the Presence of 1,10-Phenanthroline

Solvent extraction studies with uranyl ion and 7-dodecenyl-8-quinolinol (HL) in chloroform revealed that extraction is enhanced by the addition of 1,10-phenanthroline (phen). In the presence of phen, the extracted complex changes from the self-adduct UO₂L₂·HL to the ternary complex UO₂L₂·phen [1].

Uranium Extraction Synergistic Extraction Actinide Chemistry

Validated Application Scenarios for 7-(7-Dodecenyl)quinolin-8-ol (Kelex 100) Based on Quantitative Evidence


Industrial Hydrometallurgy: Selective Copper Recovery from Acidic Leach Solutions

Kelex 100 is the reagent of choice for the selective solvent extraction of copper(II) from acidic leach liquors (pH 1-3). Its ability to form an extremely stable copper complex permits operation at low pH, and the copper can be subsequently stripped into a concentrated sulfuric acid solution for electrowinning. The maximum loading capacity of a 5% (v/v) solution is 4.0 g/L Cu [1]. This established industrial application is a direct consequence of its strong chelation and high selectivity for copper, as evidenced by its performance in supercritical fluid extraction [2].

Environmental Remediation: Targeted Extraction of Copper Using Supercritical CO₂

For the remediation of toxic metal-contaminated environmental matrices, Kelex 100 can be employed as a chelating agent in supercritical fluid CO₂ extraction systems. Its demonstrated high selectivity for Cu²⁺ over other heavy metals makes it particularly valuable for scenarios where copper is the primary contaminant of concern, minimizing the co-extraction of other metals [2].

Analytical Chemistry: Preconcentration of Trace Metals from Complex Aqueous Matrices

7-Dodecenyl-8-quinolinol (DDQ) is a valuable tool for analytical chemists. It can be used to impregnate macroporous resins (e.g., XAD-4) to create a solid-phase extraction material. This DDQ-resin has been validated for the effective preconcentration of a wide range of trace metals (Ag, Al, Bi, Cd, Cu, Fe, Ga, Mn, Ni, Pb, Ti) from seawater, enabling their subsequent analysis by techniques like atomic absorption spectroscopy or ICP-MS [3].

Nuclear Fuel Cycle Research: Synergistic Extraction of Uranium(VI)

In research settings focused on the separation and purification of actinides, 7-dodecenyl-8-quinolinol is a useful extractant for uranium(VI). Its extraction efficiency can be synergistically enhanced by the addition of a neutral donor ligand such as 1,10-phenanthroline, which leads to the formation of a ternary complex (UO₂L₂·phen) with altered extraction properties [4].

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